4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid
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Overview
Description
4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzoic acid moiety, an imidazopyridine ring, and a dimethoxyphenyl group. Its intricate molecular architecture makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid typically involves multiple steps, including the formation of the imidazopyridine core, the introduction of the dimethoxyphenyl group, and the final coupling with benzoic acid. Common synthetic routes may include:
Formation of the Imidazopyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution or cross-coupling reactions.
Coupling with Benzoic Acid: The final step may involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid: Unique due to its specific combination of functional groups.
Other Imidazopyridine Derivatives: Similar core structure but different substituents.
Dimethoxyphenyl Compounds: Similar aromatic substitution pattern but different core structures.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C22H22N4O5 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-[[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C22H22N4O5/c1-30-15-7-8-18(31-2)16(11-15)20-19-17(23-12-24-19)9-10-26(20)22(29)25-14-5-3-13(4-6-14)21(27)28/h3-8,11-12,20H,9-10H2,1-2H3,(H,23,24)(H,25,29)(H,27,28) |
InChI Key |
UCDLBQQWYIIOBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCN2C(=O)NC4=CC=C(C=C4)C(=O)O)NC=N3 |
Origin of Product |
United States |
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